N-(4-Ethylamino-cyclohexyl)-acetamide
Description
N-(4-Ethylamino-cyclohexyl)-acetamide (CAS: 1702576-90-6) is a cyclohexyl-substituted acetamide derivative characterized by an ethylamino group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol. The compound is listed in supplier databases (e.g., ZINC, AKOS) and is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides .
Properties
IUPAC Name |
N-[4-(ethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWKQVMEBKASGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(4-Ethylamino-cyclohexyl)-acetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties. Industry: It is used in the manufacturing of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which N-(4-Ethylamino-cyclohexyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or agonist of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-(4-Ethylamino-cyclohexyl)-acetamide with five structurally related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The chloro-substituted analog (C₁₀H₁₈ClNO) has a higher logP (2.8) due to the electronegative chlorine atom , whereas the ethylamino group in the parent compound provides moderate polarity. The hexyl-substituted analog (C₁₄H₂₇NO) is significantly more hydrophobic, which may favor blood-brain barrier penetration .
The benzyl group in C₁₅H₂₁NO adds aromaticity, enabling π-π interactions with protein targets .
Solubility and Bioavailability: N-(6-Aminohexyl)acetamide (C₈H₁₈N₂O) exhibits high aqueous solubility due to its primary amine, making it suitable for intravenous formulations . The ethylamino group in the parent compound balances solubility and membrane permeability.
Pharmacological Potential
- Analgesic Activity : N-Phenylacetamide derivatives with sulfonamide groups (e.g., compound 35 in ) show analgesic activity comparable to paracetamol, suggesting that substituent electronegativity and hydrogen-bonding capacity are critical for efficacy .
- Receptor Targeting: Pyridazinone acetamides () act as FPR2 agonists, indicating that substituents like methoxybenzyl groups enhance receptor specificity. The ethylamino group in the parent compound may similarly modulate receptor affinity .
Biological Activity
N-(4-Ethylamino-cyclohexyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl ring substituted with an ethylamino group and an acetamide moiety. This unique structure is believed to contribute to its diverse biological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It is suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Signal Transduction Modulation : The compound may affect signal transduction pathways, impacting gene expression and cellular metabolism.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines .
Antimicrobial Activity
A study conducted on this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This data indicates that the compound may serve as a basis for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. A notable study highlighted a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM . This suggests potential utility in treating conditions characterized by excessive inflammation.
Anticancer Activity
Research investigating the anticancer properties of this compound focused on its effects on various cancer cell lines. Notably, it exhibited significant growth inhibition against mantle cell lymphoma (MCL) cell lines. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCL | 0.5 |
| Breast Cancer | 1.0 |
| Colorectal Cancer | 2.0 |
These findings indicate that this compound may selectively target cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
